tert-butyl N-[1-(2-bromoacetyl)-2-oxabicyclo[2.1.1]hexan-4-yl]carbamate
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Overview
Description
tert-Butyl N-[1-(2-bromoacetyl)-2-oxabicyclo[2.1.1]hexan-4-yl]carbamate: is a complex organic compound with a unique bicyclic structure It is characterized by the presence of a tert-butyl carbamate group and a bromoacetyl moiety attached to an oxabicyclohexane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[1-(2-bromoacetyl)-2-oxabicyclo[2.1.1]hexan-4-yl]carbamate typically involves multiple steps. One common method starts with the preparation of the oxabicyclohexane core, followed by the introduction of the bromoacetyl group and the tert-butyl carbamate group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize efficiency. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to produce the compound at a commercial scale.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl N-[1-(2-bromoacetyl)-2-oxabicyclo[2.1.1]hexan-4-yl]carbamate can undergo various chemical reactions, including:
Substitution Reactions: The bromoacetyl group can participate in nucleophilic substitution reactions, leading to the formation of new compounds.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its chemical structure and properties.
Hydrolysis: The carbamate group can be hydrolyzed to yield the corresponding amine and carbon dioxide.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles such as amines and thiols, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. Reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and pH levels.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield a variety of substituted derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
Scientific Research Applications
Chemistry
In chemistry, tert-butyl N-[1-(2-bromoacetyl)-2-oxabicyclo[2.1.1]hexan-4-yl]carbamate is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound can be used to study enzyme interactions and protein modifications. Its ability to undergo specific chemical reactions makes it a useful tool for probing biological systems.
Medicine
In medicine, this compound has potential applications in drug development. Its unique chemical properties may be exploited to design new therapeutic agents with improved efficacy and selectivity.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial processes.
Mechanism of Action
The mechanism by which tert-butyl N-[1-(2-bromoacetyl)-2-oxabicyclo[2.1.1]hexan-4-yl]carbamate exerts its effects involves interactions with specific molecular targets. The bromoacetyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to modifications that alter their activity. The oxabicyclohexane ring provides structural rigidity, enhancing the compound’s stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl N-[1-(2-chloroacetyl)-2-oxabicyclo[2.1.1]hexan-4-yl]carbamate
- tert-Butyl N-[1-(2-fluoroacetyl)-2-oxabicyclo[2.1.1]hexan-4-yl]carbamate
- tert-Butyl N-[1-(2-iodoacetyl)-2-oxabicyclo[2.1.1]hexan-4-yl]carbamate
Uniqueness
What sets tert-butyl N-[1-(2-bromoacetyl)-2-oxabicyclo[2.1.1]hexan-4-yl]carbamate apart from similar compounds is the presence of the bromoacetyl group. Bromine atoms are larger and more polarizable than chlorine, fluorine, or iodine, which can influence the compound’s reactivity and interactions with biological targets. This unique feature makes it a valuable compound for specific applications where these properties are advantageous.
Properties
CAS No. |
2751615-71-9 |
---|---|
Molecular Formula |
C12H18BrNO4 |
Molecular Weight |
320.2 |
Purity |
95 |
Origin of Product |
United States |
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